molecular formula C15H15ClN2OS B15105322 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine

4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine

Cat. No.: B15105322
M. Wt: 306.8 g/mol
InChI Key: YBLCREAWSINOSE-UHFFFAOYSA-N
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Description

4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a pyrrole ring, and a benzoyl group with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reaction: The thiomorpholine ring is introduced through a coupling reaction between the chlorinated benzoyl compound and thiomorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide: Known for its antimicrobial and antitubercular activities.

    2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: A pyrrole alkaloid with potential bioactive properties.

Uniqueness

4-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine stands out due to its unique combination of a thiomorpholine ring and a chlorinated benzoyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

(2-chloro-5-pyrrol-1-ylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H15ClN2OS/c16-14-4-3-12(17-5-1-2-6-17)11-13(14)15(19)18-7-9-20-10-8-18/h1-6,11H,7-10H2

InChI Key

YBLCREAWSINOSE-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl

Origin of Product

United States

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